Pyrimidine nucleosiden
Pyrimidine nucleosides are a class of organic compounds that play crucial roles in biological processes, particularly in the replication and transcription of genetic material. These molecules consist of pyrimidine rings (cytosine or thymine) attached to a five-carbon sugar (ribofuranose or deoxyribofuranose), forming ribosyl- or deoxyribosyl-pyrimidine nucleosides, respectively. They serve as key components in the formation of RNA and DNA, ensuring accurate genetic information transfer.
In pharmaceutical applications, pyrimidine nucleosides are utilized in antiviral and anticancer therapies due to their ability to interfere with viral replication and tumor cell growth. For instance, acyclovir, a well-known anti-herpesvirus drug, is structurally related to cytidine and thymidine. Additionally, fluorouracil (5-FU), an antitumor drug, mimics uracil in DNA synthesis, leading to abnormal DNA replication and cell death.
These compounds are also extensively studied for their potential in gene therapy, as they can be used to deliver therapeutic genes into cells. Their diverse applications highlight the importance of pyrimidine nucleosides in both fundamental biological research and clinical medicine.

Structuur | Chemische naam | CAS | MF |
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Uracil; 1-α-L-Xylofuranosyl | 41545-81-7 | C9H12N2O6 |
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Uridine; 2',3'-Di-Me | 34218-85-4 | C11H16N2O6 |
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Uridine; 5'-O-(4-Hydroxybenzoyl), 2'-O-α-D-ribofuranosyl | 1631180-57-8 | C21H24N2O12 |
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Uridine; 3'-O-(2-Hydroxy-4-methoxy-6-methylbenzoyl), 2'-Ac | 948573-99-7 | C20H22N2O10 |
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Uridine; 3'-O-(4-Hydroxy-2-methoxy-6-methylbenzoyl), 2'-Ac | 948573-98-6 | C20H22N2O10 |
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Cytosine arabinoside; β-D-Furanose-form, Tri-O-benzyl | 3574-09-2 | C30H31N3O5 |
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Agmatidine | 1221169-70-5 | C14H25N7O4 |
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Antibiotic 1100-50 | 393085-59-1 | C31H56N6O15P2 |
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2'-O-Methylcytidine | 2140-72-9 | C10H15N3O5 |
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5-Methyluridine | 1463-10-1 | C10H14N2O6 |
Gerelateerde literatuur
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
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